Cas no 1803758-76-0 (1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one)
1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one
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- Inchi: 1S/C10H9BrClFO2/c1-6(14)10(11)7-2-8(12)4-9(3-7)15-5-13/h2-4,10H,5H2,1H3
- InChI Key: KSAROJHSBJLTAN-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=C(C=C(C=1)OCF)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014989-1g |
1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one |
1803758-76-0 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one
Research Brief on 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one (CAS: 1803758-76-0): Recent Advances and Applications
The compound 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one (CAS: 1803758-76-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This halogenated aromatic ketone derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and infectious diseases.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility as a versatile building block for the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The unique structural features of this molecule, including the fluoromethoxy group at the meta-position and the reactive bromo-ketone moiety, allow for diverse chemical modifications that can significantly influence biological activity and pharmacokinetic properties.
In synthetic methodology developments, researchers at MIT (2024) have reported an improved protocol for the preparation of 1803758-76-0 with enhanced yield (82%) and purity (>99%). The optimized route involves a carefully controlled Friedel-Crafts acylation followed by selective bromination, addressing previous challenges with regioselectivity and byproduct formation. This advancement has important implications for scaling up production while maintaining consistent quality for pharmaceutical applications.
Pharmacological investigations have revealed that derivatives synthesized from 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one exhibit notable activity against drug-resistant bacterial strains. A 2024 study in ACS Infectious Diseases demonstrated that certain analogues showed potent inhibition of bacterial efflux pumps (IC50 = 0.8 μM against Staphylococcus aureus), suggesting potential applications in addressing antimicrobial resistance.
The compound's metabolic stability has been evaluated in recent preclinical studies, with findings indicating favorable pharmacokinetic profiles for several lead compounds derived from this scaffold. Notably, the fluoromethoxy group appears to confer improved blood-brain barrier penetration compared to non-fluorinated analogues, making it particularly valuable for CNS-targeted drug development.
Ongoing research is exploring the use of 1803758-76-0 in PROTAC (Proteolysis Targeting Chimera) design, leveraging its structural features to create novel bifunctional molecules for targeted protein degradation. Early results presented at the 2024 American Chemical Society meeting suggest promising activity against previously "undruggable" targets in oncology.
From a safety perspective, recent toxicological assessments have established preliminary safety parameters for this compound class. While the parent molecule shows moderate cytotoxicity (CC50 = 25 μM in HepG2 cells), strategic modifications have yielded derivatives with improved therapeutic indices, as reported in ChemMedChem (2023).
The pharmaceutical industry has shown growing interest in this chemical scaffold, with several patents filed in 2023-2024 covering novel synthetic routes and therapeutic applications. The compound's versatility as a synthetic intermediate continues to drive innovation across multiple therapeutic areas, from neurology to infectious diseases.
Future research directions include further exploration of structure-activity relationships, development of more sustainable synthetic routes, and expansion into new therapeutic applications. The unique combination of halogen atoms and the fluoromethoxy group in 1-Bromo-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one provides a rich platform for medicinal chemistry optimization and drug discovery efforts.
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